4-[(4-Benzylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine
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Overview
Description
4-[(4-Benzylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine is a complex organic compound that features a piperidine ring, a benzyl group, and a thiazole ring
Scientific Research Applications
4-[(4-Benzylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Benzylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine typically involves the following steps:
Formation of 4-Benzylpiperidine: This can be achieved by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring.
Thiazole Ring Formation: The thiazole ring can be synthesized through a cyclization reaction involving appropriate thioamide and α-haloketone precursors.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Benzylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of corresponding N-oxide or sulfoxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Shares the piperidine and benzyl moieties but lacks the thiazole ring.
Benzylpiperazine: Contains a piperazine ring instead of piperidine.
Tetrahydroisoquinoline: Features a different heterocyclic structure.
Uniqueness
4-[(4-Benzylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine is unique due to the presence of both the piperidine and thiazole rings, which confer distinct chemical and biological properties. This combination allows for diverse interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-[(4-benzylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3S/c17-16-18-15(12-20-16)11-19-8-6-14(7-9-19)10-13-4-2-1-3-5-13/h1-5,12,14H,6-11H2,(H2,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYWBKSFDYPDMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC3=CSC(=N3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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